2,6,6-Trimethyloct-7-EN-2-OL
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Overview
Description
2,6,6-Trimethyloct-7-EN-2-OL is an organic compound with the molecular formula C11H22O. It is a colorless liquid with a strong lemon-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyloct-7-EN-2-OL typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, where the compound is synthesized under high pressure and temperature in the presence of a catalyst to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur where the hydroxyl group is replaced by a halogen atom using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
2,6,6-Trimethyloct-7-EN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a fragrance ingredient in perfumes, personal care products, and cleaning agents.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. In the context of its use as a fragrance, the compound binds to olfactory receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a lemon-like odor. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trimethyloct-6-en-1-ol: This compound has a similar structure but differs in the position of the double bond and the hydroxyl group.
2,6-Dimethyloct-7-en-2-ol: Another similar compound with a slightly different structure and applications.
Uniqueness
2,6,6-Trimethyloct-7-EN-2-OL is unique due to its specific molecular structure, which imparts a distinct lemon-like odor. This makes it particularly valuable in the fragrance industry for creating fresh and clean scent profiles .
Properties
CAS No. |
88295-72-1 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,6,6-trimethyloct-7-en-2-ol |
InChI |
InChI=1S/C11H22O/c1-6-10(2,3)8-7-9-11(4,5)12/h6,12H,1,7-9H2,2-5H3 |
InChI Key |
LPIFYPGFTVDQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(C)(C)O)C=C |
Origin of Product |
United States |
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